Cas no 351421-98-2 (2-1-(pyridin-3-yl)cyclopropylethan-1-amine)

2-1-(Pyridin-3-yl)cyclopropylethan-1-amine is a versatile bicyclic amine compound featuring a pyridine-substituted cyclopropane core. Its unique structure, combining a rigid cyclopropyl ring with a pyridinyl moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential as a building block for bioactive molecules due to its ability to modulate steric and electronic properties in drug design. Its amine functionality allows for further derivatization, enabling the development of novel ligands or catalysts. The cyclopropyl group enhances metabolic stability, while the pyridine ring contributes to solubility and binding interactions, making it useful in medicinal chemistry applications.
2-1-(pyridin-3-yl)cyclopropylethan-1-amine structure
351421-98-2 structure
Product Name:2-1-(pyridin-3-yl)cyclopropylethan-1-amine
CAS No:351421-98-2
MF:C10H14N2
MW:162.231562137604
CID:6599837
PubChem ID:18408982
Update Time:2025-10-29

2-1-(pyridin-3-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(pyridin-3-yl)cyclopropylethan-1-amine
    • 1-(3-pyridinyl)Cyclopropaneethanamine
    • Cyclopropaneethanamine, 1-(3-pyridinyl)-
    • 2-(1-Pyridin-3-yl-cyclopropyl)-ethylamine
    • 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine
    • 351421-98-2
    • 2-(1-(pyridin-3-yl)cyclopropyl)ethanamine
    • EN300-1865429
    • SCHEMBL7011113
    • HBIIJAIGWUOIGD-UHFFFAOYSA-N
    • Inchi: 1S/C10H14N2/c11-6-5-10(3-4-10)9-2-1-7-12-8-9/h1-2,7-8H,3-6,11H2
    • InChI Key: HBIIJAIGWUOIGD-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CN=C2)(CCN)CC1

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.079±0.06 g/cm3(Predicted)
  • Boiling Point: 277.4±13.0 °C(Predicted)
  • pka: 10.57±0.10(Predicted)

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Additional information on 2-1-(pyridin-3-yl)cyclopropylethan-1-amine

Introduction to 2-1-(pyridin-3-yl)cyclopropylethan-1-amine (CAS No. 351421-98-2)

2-1-(pyridin-3-yl)cyclopropylethan-1-amine is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 351421-98-2, this molecule represents a fascinating blend of cyclopropyl and pyridine moieties, which are known for their diverse biological activities. The compound’s chemical structure, featuring a cyclopropyl group attached to an amine-substituted pyridine ring, suggests potential applications in the development of novel therapeutic agents.

The pyridin-3-yl moiety is particularly noteworthy due to its prevalence in bioactive molecules. Pyridine derivatives are widely recognized for their role in drug design, often serving as pharmacophores in small-molecule inhibitors and activators. The presence of this group in 2-1-(pyridin-3-yl)cyclopropylethan-1-amine may contribute to its interaction with biological targets, such as enzymes and receptors, by providing hydrogen bonding and hydrophobic interactions. This characteristic makes the compound a promising candidate for further exploration in medicinal chemistry.

The cyclopropylethan-1-amine portion of the molecule introduces rigidity and spatial constraints, which can influence the compound’s binding affinity and selectivity. Cyclopropane rings are known to enhance metabolic stability and binding interactions due to their strained three-membered ring structure. This feature could be particularly advantageous in drug development, where optimizing pharmacokinetic properties is crucial. The combination of these structural elements suggests that 2-1-(pyridin-3-yl)cyclopropylethan-1-amine may exhibit unique pharmacological profiles that differentiate it from other known compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug discovery. In the case of 2-1-(pyridin-3-yl)cyclopropylethan-1-amine, computational studies have suggested that it may possess inhibitory activity against certain enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing therapeutics that target inflammation-related diseases.

Moreover, the compound’s structural features have prompted investigations into its potential role as an intermediate in synthesizing more complex molecules. The presence of both the pyridine and cyclopropyl groups provides multiple sites for functionalization, allowing chemists to explore diverse chemical modifications. This flexibility is highly valuable in drug development pipelines, where optimizing a molecule’s properties often requires iterative synthesis and testing.

In vitro studies have begun to uncover the pharmacological potential of 2-1-(pyridin-3-yl)cyclopropylethan-1-amine. Initial experiments have shown that the compound exhibits moderate affinity for certain protein targets, suggesting its utility as a scaffold for further derivatization. These findings are particularly exciting given the increasing emphasis on structure-based drug design, where understanding a molecule’s three-dimensional interactions is key to developing effective therapeutics.

The synthesis of 2-1-(pyridin-3-yl)cyclopropylethan-1-amine has also been optimized to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired framework efficiently. These advancements in synthetic chemistry have not only improved the accessibility of the compound but also paved the way for exploring its derivatives with enhanced biological activity.

As research continues, 2-1-(pyridin-3-y lcyclopropylethan - 1 - am ine) (CAS No. 351421 - 98 - 2) is poised to play a significant role in the discovery and development of novel pharmaceuticals. Its unique structural features and promising preclinical data make it an attractive candidate for further investigation. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in unlocking its full therapeutic potential.

The integration of cutting-edge technologies, such as artificial intelligence-driven drug discovery platforms and high-throughput screening assays, will further accelerate the process of identifying new applications for this compound. By leveraging these tools, researchers can rapidly assess the biological activity of 2 - 1 - ( py ridin - 3 - yl ) cyc lo prop yle than - 1 - am ine and its derivatives, thereby expediting the translation of laboratory findings into clinical candidates.

In conclusion, 2 - 1 - ( py ridin - 3 - yl ) cyc lo prop yle than - 1 - am ine represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its combination of well-studied pharmacophores—pyridine and cyclopropyl—along with its predicted biological activities makes it a valuable asset in the quest for new medicines. As research progresses,this compound will undoubtedly continue to inspire new avenues in medicinal chemistry,offering hope for innovative treatments across various therapeutic domains.

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